molecular formula C24H22N4O4 B383756 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 612049-25-9

2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B383756
CAS No.: 612049-25-9
M. Wt: 430.5g/mol
InChI Key: RMGKAWSSXRHBTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex heterocyclic compound that has garnered significant interest due to its potential pharmacological properties.

Preparation Methods

The synthesis of 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multicomponent reactions (MCRs). One common synthetic route includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . This method is preferred due to its efficiency and the ability to produce the compound in racemic or enantiomerically pure forms. Industrial production methods often utilize similar multicomponent reactions, with optimizations for large-scale synthesis and cost-effectiveness .

Chemical Reactions Analysis

2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

CAS No.

612049-25-9

Molecular Formula

C24H22N4O4

Molecular Weight

430.5g/mol

IUPAC Name

2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C24H22N4O4/c1-14-10-19-21(24(29)28(14)13-15-6-5-9-27-12-15)20(17(11-25)23(26)32-19)16-7-4-8-18(30-2)22(16)31-3/h4-10,12,20H,13,26H2,1-3H3

InChI Key

RMGKAWSSXRHBTI-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C(=CC=C3)OC)OC)C(=O)N1CC4=CN=CC=C4

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C(=CC=C3)OC)OC)C(=O)N1CC4=CN=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.